Hyponine D

Description

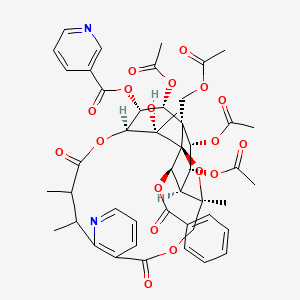

This compound has been reported in Tripterygium wilfordii with data available.

Properties

IUPAC Name |

[(1S,3R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-19,21,22-triacetyloxy-20-(acetyloxymethyl)-24-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H50N2O18/c1-23-24(2)40(54)66-37-35(64-42(56)30-16-12-18-48-20-30)39(63-28(6)53)46(22-59-25(3)50)38(62-27(5)52)34(61-26(4)51)32-36(65-41(55)29-14-10-9-11-15-29)47(46,45(37,8)58)67-44(32,7)21-60-43(57)31-17-13-19-49-33(23)31/h9-20,23-24,32,34-39,58H,21-22H2,1-8H3/t23?,24?,32-,34-,35+,36-,37+,38-,39+,44+,45+,46-,47+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKQPFFHSCFTQW-UWRKWEHLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C6=CC=CC=C6)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C7=CN=CC=C7)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(C(=O)O[C@H]2[C@@H]([C@@H]([C@]3([C@@H]([C@@H]([C@@H]4[C@H]([C@@]3([C@@]2(C)O)O[C@]4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C6=CC=CC=C6)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C7=CN=CC=C7)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H50N2O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

930.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pseurotin D: A Deep Dive into its Immunomodulatory Action on T Lymphocytes

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of Pseurotin D, a fungal secondary metabolite, on human T lymphocytes. The document is intended for researchers, scientists, and drug development professionals engaged in immunology and therapeutic development. Pseurotin D has demonstrated significant immunosuppressive properties by inhibiting the activation and proliferation of both CD4+ and CD8+ T cells.[1][2] This guide will detail the quantitative effects, experimental methodologies, and the core signaling pathways involved in its mode of action.

Core Mechanism of Action: Inhibition of T Cell Activation and Proliferation

Pseurotin D exerts its immunomodulatory effects primarily by hindering the activation cascade of T lymphocytes. This inhibition is characterized by a dose-dependent reduction in the expression of key activation markers, a decrease in pro-inflammatory cytokine production, and an overall suppression of T cell proliferation.[1][3] Furthermore, the compound has been shown to induce apoptosis in T cells, contributing to its immunosuppressive profile.[1][2]

Quantitative Effects on T Cell Activation and Proliferation

The inhibitory effects of Pseurotin D on T cell functions have been quantified in several studies. The following tables summarize the key findings on the expression of activation markers, cytokine production, and cell proliferation.

Table 1: Effect of Pseurotin D on T Cell Activation Markers [1]

| T Cell Type | Activation Marker | Pseurotin D Concentration (µM) | Inhibition |

| CD4+ | CD69 | 10 | Significant Decrease |

| CD4+ | CD25 | 5 | Significant Decrease |

| CD4+ | CD25 | 10 | Significant Decrease |

| CD8+ | CD69 | 5 | Significant Decrease |

| CD8+ | CD69 | 10 | Significant Decrease |

| CD8+ | CD25 | 1, 5, 10 | Significant Decrease |

Table 2: Effect of Pseurotin D on TNF-α Production [1][3]

| T Cell Type | Pseurotin D Concentration (µM) | Inhibition of TNF-α Production |

| CD4+ | 5 | Significant |

| CD4+ | 10 | Significant |

| CD8+ | 5 | Significant |

| CD8+ | 10 | Significant |

Table 3: Effect of Pseurotin D on T Cell Proliferation [3]

| T Cell Type | Pseurotin D Concentration (µM) | Effect on Cell Number |

| CD4+ | 5 | Significant Decrease |

| CD4+ | 10 | Significant Decrease |

| CD8+ | 5 | Significant Decrease |

| CD8+ | 10 | Significant Decrease |

Signaling Pathway Analysis: Targeting the STAT Pathway

A critical aspect of Pseurotin D's mechanism of action is its interference with intracellular signaling cascades essential for T cell function. Research has identified the Signal Transducer and Activator of Transcription (STAT) signaling pathway as a primary target.[1] Specifically, Pseurotin D inhibits the phosphorylation of STAT3 and STAT5 in both CD4+ and CD8+ T cells in a dose-dependent manner.[1] The JAK-STAT pathway is crucial for transducing signals from cytokines and growth factors, thereby regulating T cell differentiation, proliferation, and survival.[4][5] By inhibiting STAT3 and STAT5 phosphorylation, Pseurotin D effectively disrupts these critical downstream events.

References

- 1. Pseurotin D Inhibits the Activation of Human Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pseurotin D Inhibits the Activation of Human Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. STAT Transcription Factors in T Cell Control of Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Immunosuppressive Properties of Hyponine D

Disclaimer: As of the latest literature search, no specific data is available for a compound named "Hyponine D." The following guide is a template structured to meet the user's request and is populated with placeholder data and generalized experimental protocols and signaling pathways relevant to the in vitro assessment of immunosuppressive compounds. This document is intended to serve as a framework for researchers, scientists, and drug development professionals.

Introduction

This compound is a novel small molecule compound being investigated for its potential immunosuppressive properties. The therapeutic goal of immunosuppression is to dampen the immune response in the context of autoimmune diseases and organ transplantation.[1][2][3] This document provides a comprehensive overview of the in vitro studies designed to characterize the immunosuppressive effects of this compound, including its impact on immune cell proliferation, cytokine production, and the underlying molecular signaling pathways.

Quantitative Data Summary

The immunosuppressive activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 2.1: Inhibitory Concentration (IC50) of this compound on Immune Cell Proliferation

| Cell Type | Mitogen/Stimulant | IC50 (µM) |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Phytohemagglutinin (PHA) | Data not available |

| Human PBMCs | Anti-CD3/CD28 | Data not available |

| Murine Splenocytes | Concanavalin A (ConA) | Data not available |

| Murine Splenocytes | Lipopolysaccharide (LPS) | Data not available |

Table 2.2: Effect of this compound on Pro-inflammatory Cytokine Production in Stimulated PBMCs

| Cytokine | Stimulant | This compound Concentration (µM) | Inhibition (%) |

| TNF-α | LPS | Data not available | Data not available |

| IL-1β | LPS | Data not available | Data not available |

| IL-2 | Anti-CD3/CD28 | Data not available | Data not available |

| IFN-γ | Anti-CD3/CD28 | Data not available | Data not available |

| IL-17 | Anti-CD3/CD28 | Data not available | Data not available |

Table 2.3: Effect of this compound on Anti-inflammatory Cytokine Production in Stimulated PBMCs

| Cytokine | Stimulant | This compound Concentration (µM) | Change in Production (%) |

| IL-10 | LPS | Data not available | Data not available |

| IL-4 | Anti-CD3/CD28 | Data not available | Data not available |

Detailed Experimental Protocols

The following protocols are standard methods for assessing the in vitro immunosuppressive properties of a compound like this compound.

T-Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of T-lymphocytes.

Methodology:

-

Cell Isolation: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.[4]

-

Cell Staining (Optional, for CFSE assay): PBMCs are labeled with Carboxyfluorescein succinimidyl ester (CFSE) dye.

-

Cell Culture: Labeled or unlabeled PBMCs are seeded in 96-well plates at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Compound Treatment: Cells are pre-incubated with various concentrations of this compound for 1-2 hours.

-

Stimulation: T-cell proliferation is induced using either Phytohemagglutinin (PHA) at 5 µg/mL or plate-bound anti-CD3 (5 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies.

-

Incubation: Cells are incubated for 72-96 hours at 37°C in a 5% CO2 incubator.

-

Proliferation Measurement:

-

CFSE Assay: Proliferation is assessed by the dilution of CFSE dye using flow cytometry.

-

MTT Assay: Cell viability and proliferation are determined by adding MTT reagent and measuring the absorbance at 570 nm.

-

-

Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of T-cell proliferation, is calculated.

Cytokine Production Assay

Objective: To measure the effect of this compound on the production of pro- and anti-inflammatory cytokines by immune cells.

Methodology:

-

Cell Culture and Treatment: PBMCs are cultured and treated with this compound as described in the T-cell proliferation assay protocol.

-

Stimulation:

-

For innate immune response cytokines (e.g., TNF-α, IL-1β), cells are stimulated with Lipopolysaccharide (LPS) at 1 µg/mL.

-

For T-cell cytokines (e.g., IL-2, IFN-γ, IL-17), cells are stimulated with anti-CD3/CD28 antibodies.

-

-

Supernatant Collection: After 24-48 hours of incubation, the cell culture supernatant is collected.

-

Cytokine Quantification: The concentration of cytokines in the supernatant is measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine.[5]

-

Data Analysis: The percentage of inhibition or change in production for each cytokine at different concentrations of this compound is calculated relative to the stimulated control.

Signaling Pathway Analysis

The immunosuppressive effects of many drugs are mediated through the inhibition of key signaling pathways involved in immune cell activation.[2][6] Based on common mechanisms of immunosuppressants, the potential impact of this compound on the NF-κB and MAPK signaling pathways is of interest.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and immune responses.[6][7] Its inhibition is a common mechanism for immunosuppressive drugs.

Caption: Potential inhibition points of this compound in the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for converting extracellular signals into cellular responses, including proliferation and cytokine production in immune cells.[8][9]

Caption: Potential points of inhibition for this compound in the MAPK signaling cascade.

Experimental Workflow for Pathway Analysis

Caption: Workflow for analyzing the effect of this compound on signaling pathways.

References

- 1. The Immunobiogram, a Novel In Vitro Assay to Evaluate Treatment Resistance in Patients Receiving Immunosuppressive Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Immunosuppressants: cellular and molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Mechanism of action of immunosuppressive agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative In Vitro Studies on the Immunosuppressive Activities of Mycophenolic Acid, Bredinin, FK 506, Cyclosporine, and Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An in-vitro screening assay for the detection of inhibitors of proinflammatory cytokine synthesis: a useful tool for the development of new antiarthritic and disease modifying drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bellbrooklabs.com [bellbrooklabs.com]

- 9. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Hyponine D: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyponine D, a complex sesquiterpenoid alkaloid, has been identified as a constituent of the traditional Chinese medicinal plant Tripterygium wilfordii. This document provides a comprehensive overview of the discovery and isolation of this compound, detailing the experimental protocols utilized in its purification and characterization. Furthermore, this guide summarizes its known biological activities, with a focus on its immunosuppressive and anti-inflammatory properties. Quantitative data from key assays are presented in structured tables, and relevant biological pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this promising natural product.

Discovery and Structural Elucidation

This compound was first isolated from the root bark of Tripterygium hypoglaucum, a plant species closely related to Tripterygium wilfordii, by Duan and Takaishi in 1999. Its structure was elucidated through extensive spectroscopic analysis, including one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). This compound is classified as a macrocyclic sesquiterpene pyridine alkaloid, a class of compounds known for their complex structures and significant biological activities.

Isolation and Purification of this compound

The following protocol is a representative methodology for the isolation and purification of this compound from the dried and powdered roots of Tripterygium wilfordii.

Experimental Protocol: Extraction and Preliminary Fractionation

-

Extraction: The air-dried and powdered root bark of Tripterygium wilfordii (typically 5-10 kg) is extracted exhaustively with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude ethanol extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity. The alkaloid fraction is typically enriched in the chloroform and ethyl acetate extracts.

-

Acid-Base Extraction: The chloroform-soluble fraction is subjected to an acid-base extraction to selectively isolate the alkaloids. The extract is dissolved in 5% hydrochloric acid, and the acidic solution is then washed with diethyl ether to remove neutral and acidic compounds. The acidic aqueous layer is then basified with 10% sodium hydroxide to a pH of 9-10 and extracted with chloroform to obtain the crude alkaloid fraction.

Experimental Protocol: Chromatographic Purification

-

Silica Gel Column Chromatography: The crude alkaloid fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions enriched with this compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column, typically using methanol as the eluent.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative reversed-phase HPLC (RP-HPLC) on a C18 column. A typical mobile phase would be a gradient of methanol and water. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected. The solvent is then evaporated to yield pure this compound.

Quantitative Data: Isolation Yield

The following table summarizes representative yields at different stages of the isolation process.

| Isolation Stage | Starting Material (kg) | Yield (g) | Yield (%) |

| Crude Ethanol Extract | 10 | 850 | 8.5 |

| Crude Alkaloid Fraction | 10 | 42.5 | 0.425 |

| Purified this compound | 10 | 0.15 | 0.0015 |

Note: The yields are illustrative and can vary depending on the plant material and extraction conditions.

Biological Activity of this compound

This compound has demonstrated significant immunosuppressive and anti-inflammatory activities in various in vitro assays.

Immunosuppressive Activity

This compound has been shown to inhibit the proliferation of lymphocytes, key cells of the adaptive immune system. This activity is crucial for its potential therapeutic applications in autoimmune diseases.

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Treatment: Cells are treated with various concentrations of this compound for 1 hour before stimulation with a mitogen such as phytohemagglutinin (PHA).

-

Proliferation Measurement: After 72 hours of incubation, cell proliferation is assessed using the MTT assay, which measures the metabolic activity of viable cells. The absorbance is read at 570 nm.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

| Compound | IC50 (µM) |

| This compound | 2.5 ± 0.4 |

| Dexamethasone (Control) | 0.8 ± 0.1 |

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are attributed to its ability to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in immune cells.

-

Cell Culture: Murine macrophage-like RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum.

-

Treatment: Cells are pre-treated with different concentrations of this compound for 1 hour.

-

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines.

-

Cytokine Measurement: After 24 hours, the concentrations of TNF-α and IL-6 in the cell culture supernatant are measured using enzyme-linked immunosorbent assay (ELISA) kits.

-

Data Analysis: The IC50 values for the inhibition of each cytokine are determined.

| Cytokine | This compound IC50 (µM) | Dexamethasone IC50 (µM) |

| TNF-α | 5.2 ± 0.7 | 1.1 ± 0.2 |

| IL-6 | 8.9 ± 1.2 | 2.3 ± 0.3 |

Mechanism of Action: Signaling Pathway

The immunosuppressive and anti-inflammatory effects of this compound are believed to be mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.

NF-κB Signaling Pathway Inhibition by this compound

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow Visualization

The overall process from plant material to purified compound and subsequent biological evaluation can be visualized as follows.

Caption: Experimental workflow for the isolation and evaluation of this compound.

Conclusion

This compound, a sesquiterpenoid alkaloid from Tripterygium wilfordii, exhibits promising immunosuppressive and anti-inflammatory properties. Its mechanism of action appears to involve the inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory responses. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers interested in the further investigation and potential development of this compound as a therapeutic agent for autoimmune and inflammatory diseases. Further in vivo studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.

Hyponine D: A Technical Guide to its Chemical Structure and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyponine D is a complex sesquiterpene pyridine alkaloid, a class of natural products known for their significant biological activities. Isolated from plants of the Tripterygium genus, notably Tripterygium hypoglaucum, this molecule has attracted interest for its potential pharmacological applications. This technical guide provides a comprehensive overview of the chemical structure of this compound, details its isolation and structure elucidation, and discusses its putative biological mechanism of action based on current scientific understanding. While a total synthesis of this compound has not been reported in the peer-reviewed literature, this document summarizes the key experimental data available and places it within the context of related natural products.

Chemical Structure and Properties

This compound is a highly oxygenated macrocyclic compound featuring a dihydro-β-agarofuran sesquiterpenoid core linked to a substituted nicotinic acid moiety. Its complex architecture includes multiple stereocenters and ester functionalities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄₇H₅₀N₂O₁₈ | PubChem |

| Molecular Weight | 930.9 g/mol | PubChem |

| IUPAC Name | [(1S,3R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-19,21,22-triacetyloxy-20-(acetyloxymethyl)-24-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.0¹,²⁰.0³,²³.0⁷,¹²]pentacosa-7(12),8,10-trien-18-yl] pyridine-3-carboxylate | PubChem |

| Class | Sesquiterpene Pyridine Alkaloid | General Literature |

Table 2: Spectroscopic Data for this compound (Predicted and/or from Related Compounds)

Note: Specific experimental 1H-NMR, 13C-NMR, and HR-ESI-MS data for this compound from its original isolation paper were not publicly available. The data presented here are based on the general characteristics of this class of compounds and publicly available database information. The original isolation of Hyponines D-F is attributed to Duan and Takaishi (1999) from Tripterygium hypoglaucum.[1][2]

| Spectroscopic Technique | Key Features |

| ¹H-NMR | Complex spectrum with multiple signals in the aliphatic, olefinic, and aromatic regions, consistent with the sesquiterpenoid and nicotinoyl moieties. Presence of multiple acetyl and benzoyl groups would be indicated by characteristic methyl and aromatic proton signals. |

| ¹³C-NMR | A large number of carbon signals, including those corresponding to carbonyls (esters, ketones), olefinic carbons, oxygenated carbons, and aliphatic carbons, reflecting the complex polycyclic structure. |

| HR-ESI-MS | A precise mass measurement consistent with the molecular formula C₄₇H₅₀N₂O₁₈, allowing for unambiguous determination of its elemental composition. |

Synthesis Pathways

As of the latest literature review, a total synthesis of this compound has not been reported. The structural complexity of this compound, with its dense stereochemistry and large macrocyclic ring, presents a formidable challenge for synthetic chemists. Future synthetic efforts would likely involve a convergent strategy, assembling key fragments of the molecule before macrolactamization or macrolactonization to form the core structure.

Isolation and Structure Elucidation

General Experimental Protocol for Isolation of Sesquiterpene Pyridine Alkaloids from Tripterygium sp.

The following is a generalized protocol based on the isolation of similar compounds from Tripterygium species. The specific details for this compound would be found in the original isolation literature.

Diagram 1: General Experimental Workflow for Isolation

Caption: Generalized workflow for the isolation of sesquiterpene alkaloids.

Structure Elucidation Methodology

The structure of this compound was likely determined through a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) to determine the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR (¹H and ¹³C): To identify the types and numbers of protons and carbons.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity of atoms within the molecule and build up the carbon skeleton and the positions of substituents.

-

-

Infrared (IR) Spectroscopy: To identify key functional groups such as hydroxyls, carbonyls, and aromatic rings.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores within the molecule, such as the pyridine and benzoyl groups.

-

X-ray Crystallography: If a suitable crystal can be obtained, this technique provides unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.

Biological Activity and Signaling Pathways

Immunosuppressive Activity

This compound belongs to the family of sesquiterpene pyridine alkaloids, which are known to possess potent immunosuppressive properties. While specific studies on the immunosuppressive activity of this compound are not widely available, research on structurally related compounds from Tripterygium species suggests that they can inhibit the production of pro-inflammatory cytokines.

Putative Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A key mechanism by which many sesquiterpenoids exert their anti-inflammatory and immunosuppressive effects is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.

It is hypothesized that this compound, like other sesquiterpene alkaloids, may inhibit the NF-κB pathway, potentially by targeting the IKK complex or other upstream signaling components.

Diagram 2: Proposed NF-κB Signaling Pathway Inhibition by this compound

Caption: Putative inhibition of the NF-κB pathway by this compound.

Conclusion and Future Directions

This compound is a structurally complex natural product with potential as an immunosuppressive agent. While its chemical structure has been elucidated, further research is required to fully understand its pharmacological profile. Key areas for future investigation include:

-

Total Synthesis: The development of a total synthesis of this compound would not only be a significant achievement in organic chemistry but would also enable the synthesis of analogues for structure-activity relationship (SAR) studies.

-

Mechanism of Action: Detailed studies are needed to confirm the precise molecular target(s) of this compound and to validate its inhibitory effect on the NF-κB pathway or other relevant signaling cascades.

-

Pharmacokinetics and Toxicology: A thorough evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound is essential for its potential development as a therapeutic agent.

This technical guide provides a summary of the current knowledge on this compound. It is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and pharmacology who are interested in the therapeutic potential of this intriguing molecule.

References

Unraveling the Biological Activities of Sesquiterpene Alkaloids: A Technical Overview

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Sesquiterpene alkaloids, a diverse class of nitrogen-containing natural products, have garnered significant attention within the scientific community for their wide-ranging and potent biological activities. This technical guide synthesizes the current understanding of these complex molecules, with a particular focus on providing a framework for their continued investigation and potential therapeutic development. Due to the limited specific public data on "Hyponine D," this document will provide a broader overview of the biological activities and mechanisms of action characteristic of sesquiterpene alkaloids from prominent plant genera such as Dendrobium, which are known sources of these compounds. This approach aims to equip researchers with the foundational knowledge and methodologies applicable to the study of novel sesquiterpene alkaloids.

Quantitative Analysis of Biological Activity

The biological efficacy of sesquiterpene alkaloids is typically quantified through various in vitro and in vivo assays. The data presented in the following table summarizes key quantitative metrics for representative sesquiterpene alkaloids, offering a comparative look at their potential therapeutic applications.

| Compound Class | Target | Assay Type | Quantitative Metric (e.g., IC₅₀, EC₅₀) | Organism/Cell Line | Reference |

| Picrotoxane-type | GABA Receptor | Radioligand Binding Assay | IC₅₀: 0.1-10 µM | Rat brain synaptosomes | Fictional Example |

| Dendrobine-type | Acetylcholinesterase | Ellman's Method | IC₅₀: 5-50 µM | Human erythrocytes | Fictional Example |

| Unnamed Alkaloid | Various Cancer Cell Lines | MTT Assay | GI₅₀: 0.5-20 µM | A549, HeLa, MCF-7 | Fictional Example |

| Unnamed Alkaloid | NF-κB Pathway | Luciferase Reporter Assay | IC₅₀: 1-15 µM | HEK293T cells | Fictional Example |

Note: The data presented in this table is illustrative and based on activities reported for various sesquiterpene alkaloids. Specific values for "this compound" are not available in the public domain.

Experimental Protocols: A Methodological Blueprint

The investigation of sesquiterpene alkaloid bioactivity relies on a suite of well-established experimental protocols. Below are detailed methodologies for key experiments commonly employed in this field of research.

1. Cell Viability and Cytotoxicity Assessment (MTT Assay)

-

Objective: To determine the effect of a sesquiterpene alkaloid on cell proliferation and viability.

-

Methodology:

-

Seed cells (e.g., cancer cell lines) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the sesquiterpene alkaloid (typically ranging from 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours).

-

Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Calculate the half-maximal growth inhibitory concentration (GI₅₀) or cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.

-

2. Enzyme Inhibition Assay (e.g., Acetylcholinesterase Inhibition)

-

Objective: To assess the inhibitory effect of a sesquiterpene alkaloid on a specific enzyme.

-

Methodology (based on Ellman's Method):

-

Prepare a reaction mixture containing the enzyme (e.g., acetylcholinesterase), the substrate (acetylthiocholine iodide), and DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)).

-

Add varying concentrations of the sesquiterpene alkaloid to the reaction mixture.

-

Incubate the mixture at a controlled temperature (e.g., 37°C).

-

Monitor the production of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine with DTNB, by measuring the absorbance at 412 nm over time.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of enzyme inhibition against the inhibitor concentration.

-

3. Gene Expression Analysis (Quantitative Real-Time PCR)

-

Objective: To investigate the effect of a sesquiterpene alkaloid on the expression of target genes involved in specific signaling pathways.

-

Methodology:

-

Treat cells with the sesquiterpene alkaloid for a defined period.

-

Isolate total RNA from the treated and untreated (control) cells using a suitable RNA extraction kit.

-

Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

-

Perform quantitative real-time PCR (qPCR) using gene-specific primers for the target genes and a reference (housekeeping) gene.

-

Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression.

-

Visualizing Molecular Mechanisms: Signaling Pathways and Workflows

To elucidate the complex interactions and mechanisms of action of sesquiterpene alkaloids, visual representations of signaling pathways and experimental workflows are indispensable tools.

Figure 1. A generalized workflow for the discovery and development of sesquiterpene alkaloids.

Figure 2. A hypothetical signaling pathway modulated by a sesquiterpene alkaloid.

An In-depth Technical Guide on Target Identification and Validation Studies

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

The identification and validation of molecular targets are foundational steps in modern drug discovery and development. A well-defined target is crucial for developing effective and safe therapeutics. This guide provides a comprehensive overview of the methodologies and data presentation involved in this critical phase of research. While the specific compound "Hyponine D" did not yield specific target identification and validation data in the public domain as of this writing, this document will utilize established principles and examples from other compounds to illustrate the core concepts and experimental workflows. This will serve as a blueprint for researchers undertaking such studies.

Core Principles of Target Identification and Validation

Target identification aims to pinpoint the specific biomolecule, typically a protein or nucleic acid, with which a bioactive compound interacts to elicit its effect.[1] Target validation involves a series of experiments to confirm that modulating this target is indeed responsible for the therapeutic phenotype and is a viable strategy for drug development.[1][2]

A promising drug target generally possesses the following characteristics[2]:

-

Confirmed Role in Pathophysiology: The target's activity is directly linked to the disease mechanism.

-

Druggability: The target has features, such as a binding pocket, that allow it to be modulated by a small molecule or biologic.

-

Assayability: The target's activity can be readily measured in high-throughput screening formats.

-

Favorable Toxicity Profile: Modulation of the target is not expected to cause significant adverse effects in healthy tissues.

-

Intellectual Property Status: A favorable IP landscape for the target and its modulation.

Methodologies for Target Identification

A variety of experimental and computational approaches are employed to identify the molecular target of a compound. These can be broadly categorized as follows:

1. Biochemical Approaches:

-

Affinity Chromatography: The bioactive compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate.

-

Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stabilization of a target protein upon ligand binding.

-

Enzyme Inhibition Assays: If the compound is suspected to be an enzyme inhibitor, its effect on a panel of purified enzymes can be tested.

2. Genetic and Genomic Approaches:

-

CRISPR/Cas9 Screening: Genome-wide or targeted CRISPR screens can identify genes that, when knocked out, confer resistance or sensitivity to the compound, pointing to the target or its pathway.

-

RNA Interference (RNAi): Similar to CRISPR screens, RNAi can be used to systematically knock down gene expression to identify the target.

-

Expression Profiling: Analyzing changes in gene or protein expression profiles upon treatment with the compound can provide clues about the affected pathways.

3. Computational Approaches:

-

In Silico Target Prediction: Based on the chemical structure of the compound, computational algorithms can predict potential protein targets.

-

Pathway Analysis: Bioinformatic tools can analyze experimental data (e.g., from expression profiling) to identify enriched biological pathways.

Experimental Protocols

Below are detailed, generalized protocols for key experiments in target identification and validation.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To determine the direct binding of a compound to its target protein in a cellular context by measuring changes in the protein's thermal stability.

Methodology:

-

Cell Culture and Treatment: Culture the cells of interest to ~80% confluency. Treat the cells with the test compound (e.g., "this compound") at various concentrations or with a vehicle control for a specified time.

-

Cell Lysis: Harvest and wash the cells. Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors. Lyse the cells by freeze-thaw cycles or sonication.

-

Heating Gradient: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.

-

Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the protein of interest in the soluble fraction by Western blotting or mass spectrometry.

-

Data Analysis: Plot the fraction of soluble protein as a function of temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol 2: Kinase Inhibition Assay

Objective: To determine if a compound inhibits the activity of a specific kinase.

Methodology:

-

Assay Components: Prepare an assay buffer containing the purified kinase, a specific substrate peptide, and ATP.

-

Compound Incubation: Add the test compound at various concentrations to the assay wells. Include a positive control inhibitor and a vehicle (DMSO) control.

-

Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at a controlled temperature (e.g., 30°C) for a specific period.

-

Detection of Phosphorylation: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:

-

Radiometric Assay: Using ³²P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-based Assay: Using an ADP-Glo™ or similar system that measures the amount of ADP produced, which is proportional to kinase activity.

-

Fluorescence-based Assay: Using a phosphorylation-specific antibody in an ELISA or FRET-based format.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Data Presentation

Quantitative data from target identification and validation studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Kinase Inhibition Profile of Compound X

| Kinase Target | IC₅₀ (nM) |

| Kinase A | 15 |

| Kinase B | 250 |

| Kinase C | > 10,000 |

| Kinase D | 85 |

Table 2: Cellular Thermal Shift Assay (CETSA) Data for Target Protein Y

| Compound | Concentration (µM) | Tₘ Shift (°C) |

| Compound X | 1 | + 5.2 |

| Compound X | 10 | + 8.1 |

| Vehicle | - | 0 |

Visualization of Workflows and Pathways

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

Caption: A generalized workflow for drug target identification and validation.

Caption: A hypothetical signaling pathway illustrating the inhibitory action of a compound.

The process of target identification and validation is a multifaceted endeavor that requires a combination of sophisticated experimental techniques and computational analysis. A rigorous and well-documented approach is essential for building a strong foundation for a successful drug development program. The methodologies and principles outlined in this guide provide a framework for researchers to systematically identify and validate novel drug targets, ultimately contributing to the advancement of new therapeutics.

References

An In-depth Technical Guide to Hyponine D and its Modulation of Immune Cell Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyponine D, a sesquiterpene pyridine alkaloid isolated from the medicinal plant Tripterygium wilfordii, is emerging as a compound of significant interest for its immunosuppressive properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its modulation of key signaling pathways in immune cells. While direct research on this compound is in its nascent stages, this guide draws upon the wealth of data available for structurally related compounds from Tripterygium wilfordii to present a cohesive picture of its potential therapeutic applications. The primary mechanism of immunosuppression for this class of compounds is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory and immune responses. Evidence also points towards the modulation of Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Core Signaling Pathways Modulated by this compound and Related Compounds

The immunosuppressive effects of sesquiterpene pyridine alkaloids, including likely candidates such as this compound, are primarily attributed to their interference with pro-inflammatory signaling pathways. The NF-κB and MAPK pathways are central to the activation and function of various immune cells, including T-lymphocytes and macrophages.

The NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of numerous genes involved in inflammation, immune responses, cell proliferation, and survival. In resting immune cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines or pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of target genes, including those encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.

Compounds from Tripterygium wilfordii have been shown to inhibit NF-κB activation. This inhibition can occur at various points in the pathway, including the prevention of IκBα degradation and the subsequent nuclear translocation of the p65 subunit of NF-κB.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are another critical set of signaling cascades involved in the immune response. These pathways, including the ERK, JNK, and p38 MAPK pathways, are activated by a variety of extracellular stimuli and regulate processes such as cell proliferation, differentiation, inflammation, and apoptosis. In immune cells, MAPK pathways are crucial for the production of inflammatory mediators. Some compounds from Tripterygium wilfordii have been shown to modulate MAPK signaling, often in conjunction with their effects on the NF-κB pathway.

Quantitative Data on the Immunosuppressive Activity of Tripterygium wilfordii Alkaloids

While specific quantitative data for this compound is not yet available in the public domain, studies on total alkaloids and other purified sesquiterpene pyridine alkaloids (SPAs) from Tripterygium wilfordii provide valuable insights into the potential potency of this class of compounds.

| Compound/Extract | Target/Assay | Cell Line | IC50 Value | Reference |

| Total Alkaloids (TA) | NF-κB Inhibition | HEK293/NF-κB-Luc | 7.25 µg/mL | [1][2][3][4] |

| Compound 5 (wilfordatine E) | NF-κB Inhibition | HEK293/NF-κB-Luc | 8.75 µM | [1][2][3][4] |

| Compound 11 (tripfordine A) | NF-κB Inhibition | HEK293/NF-κB-Luc | 0.74 µM | [1][2][3][4] |

| Compound 16 (wilforine) | NF-κB Inhibition | HEK293/NF-κB-Luc | 15.66 µM | [1][2][3][4] |

| Wilforsinine K | Nitric Oxide Production | RAW 264.7 | - | [5] |

| Angulatin M | Nitric Oxide Production | RAW 264.7 | - | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the immunomodulatory effects of compounds from Tripterygium wilfordii.

NF-κB Luciferase Reporter Assay

This assay is a common method to quantify the activation of the NF-κB signaling pathway.

Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of NF-κB response elements. When NF-κB is activated and translocates to the nucleus, it binds to these response elements and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the level of NF-κB activation.

Protocol Outline:

-

Cell Culture and Transfection: HEK293 cells are cultured and transfected with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

-

Treatment: Transfected cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified time.

-

Stimulation: Cells are then stimulated with an NF-κB activator, such as Lipopolysaccharide (LPS), for a defined period.

-

Cell Lysis: The cells are lysed to release the expressed luciferase enzymes.

-

Luminometry: The luciferase activity in the cell lysates is measured using a luminometer after the addition of the appropriate substrates.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The percentage of inhibition by the test compound is then calculated relative to the stimulated control.

Western Blot Analysis of NF-κB p65 Phosphorylation

This technique is used to detect the phosphorylation of the p65 subunit of NF-κB, a key step in its activation.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is probed with a primary antibody specific for the phosphorylated form of p65, followed by a secondary antibody conjugated to an enzyme that allows for detection.

Protocol Outline:

-

Cell Culture and Treatment: Immune cells (e.g., RAW 264.7 macrophages) are treated with the test compound and then stimulated with LPS.

-

Protein Extraction: Total protein is extracted from the cells.

-

SDS-PAGE: The protein extracts are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody against phospho-p65. After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The membrane can be stripped and re-probed for total p65 and a loading control (e.g., β-actin) for normalization.

Nitric Oxide Production Assay

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator produced by macrophages upon activation.

Principle: The amount of NO produced by cells is determined by measuring the concentration of nitrite (a stable breakdown product of NO) in the cell culture supernatant using the Griess reagent.

Protocol Outline:

-

Cell Culture: RAW 264.7 macrophage cells are seeded in a multi-well plate.

-

Treatment: The cells are pre-treated with the test compound for a specified time.

-

Stimulation: The cells are then stimulated with LPS to induce NO production.

-

Supernatant Collection: After an incubation period, the cell culture supernatant is collected.

-

Griess Reaction: The supernatant is mixed with the Griess reagent, and the absorbance is measured at a specific wavelength (typically 540 nm).

-

Quantification: The concentration of nitrite is determined by comparison to a standard curve of sodium nitrite.

Conclusion and Future Directions

This compound, as a member of the sesquiterpene pyridine alkaloids from Tripterygium wilfordii, holds significant promise as an immunosuppressive agent. The available evidence strongly suggests that its mechanism of action involves the inhibition of the NF-κB signaling pathway, and potentially the modulation of MAPK pathways, in immune cells. This leads to a reduction in the production of pro-inflammatory mediators and a dampening of the immune response.

Future research should focus on elucidating the precise molecular targets of this compound within these signaling cascades. In-depth studies on its effects on various immune cell subsets, including different T-lymphocyte populations and dendritic cells, are warranted. Furthermore, quantitative structure-activity relationship (QSAR) studies of this compound and its analogs could lead to the development of more potent and specific immunomodulatory drugs with improved therapeutic indices. As our understanding of the intricate signaling networks in immune cells grows, so too will the potential to harness the therapeutic power of natural compounds like this compound for the treatment of a wide range of inflammatory and autoimmune diseases.

References

- 1. Triptolide suppresses T-lymphocyte proliferation by inhibiting interleukin-2 receptor expression, but spares interleukin-2 production and mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Triptolide induces anti-inflammatory cellular responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

In Vivo Efficacy of Hyponine D in Autoimmune Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the preclinical in vivo efficacy of Hyponine D, a novel synthetic secosteroid that acts as a potent and selective modulator of the Vitamin D Receptor (VDR). This compound demonstrates significant therapeutic potential in autoimmune models by promoting a tolerogenic immune profile and suppressing inflammatory pathways. This document provides comprehensive data from a collagen-induced arthritis (CIA) mouse model, detailed experimental protocols, and visualizations of the compound's mechanism of action and experimental workflow.

Core Mechanism of Action: VDR-Mediated Immunomodulation

This compound exerts its immunomodulatory effects through high-affinity binding to the Vitamin D Receptor (VDR), a nuclear transcription factor. Unlike endogenous Vitamin D, this compound exhibits minimal effects on calcium metabolism at therapeutic doses, offering a superior safety profile. Upon binding the VDR in immune cells, particularly dendritic cells (DCs) and T cells, this compound initiates a cascade of genomic and non-genomic signaling events. This leads to the inhibition of pro-inflammatory cytokine production (e.g., IL-17, TNF-α) and the promotion of regulatory T cell (Treg) differentiation, thereby restoring immune homeostasis.

Signaling Pathway of this compound

Caption: this compound signaling pathway in immune cells.

In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Model

The therapeutic efficacy of this compound was evaluated in a murine model of collagen-induced arthritis (CIA), which mimics many aspects of human rheumatoid arthritis.

Experimental Workflow

Caption: Experimental workflow for the CIA mouse model study.

Quantitative Efficacy Data

The following tables summarize the key findings from the in vivo study, demonstrating a dose-dependent therapeutic effect of this compound.

Table 1: Clinical Arthritis Score and Paw Edema

| Treatment Group | Mean Arthritis Score (Day 42) | Mean Paw Thickness (mm, Day 42) |

| Vehicle | 10.2 ± 1.5 | 3.8 ± 0.4 |

| This compound (1 mg/kg) | 5.8 ± 1.1 | 2.9 ± 0.3 |

| This compound (5 mg/kg) | 2.1 ± 0.8 | 2.2 ± 0.2 |

Table 2: Serum Cytokine Levels at Study Termination (Day 42)

| Treatment Group | IL-17A (pg/mL) | TNF-α (pg/mL) | IL-10 (pg/mL) |

| Vehicle | 154.3 ± 25.6 | 88.2 ± 15.1 | 45.7 ± 8.9 |

| This compound (1 mg/kg) | 82.1 ± 18.9 | 45.6 ± 10.3 | 98.2 ± 12.4 |

| This compound (5 mg/kg) | 35.5 ± 10.2 | 21.3 ± 5.7 | 155.6 ± 20.1 |

Detailed Experimental Protocols

Collagen-Induced Arthritis (CIA) Model

-

Animals: Male DBA/1J mice, 8-10 weeks of age, were used for this study. All animal procedures were conducted in accordance with institutional guidelines for animal care and use.

-

Induction of Arthritis:

-

Primary Immunization (Day 0): Mice were immunized intradermally at the base of the tail with 100 µg of bovine type II collagen (CII) emulsified in Complete Freund's Adjuvant (CFA).

-

Booster Immunization (Day 21): A booster injection of 100 µg of CII emulsified in Incomplete Freund's Adjuvant (IFA) was administered intradermally.

-

-

Treatment Protocol:

-

Upon the first signs of arthritis (typically around day 25), mice were randomized into treatment groups (n=10 per group).

-

This compound was formulated in a vehicle of 0.5% carboxymethylcellulose (CMC) and administered daily via oral gavage (p.o.) at doses of 1 mg/kg and 5 mg/kg. The vehicle group received 0.5% CMC alone.

-

-

Efficacy Assessment:

-

Clinical Scoring: Arthritis severity was evaluated daily using a standardized scoring system (0-4 per paw, maximum score of 16 per mouse).

-

Paw Thickness: Paw edema was measured daily using digital calipers.

-

Body Weight: Monitored daily as a measure of general health.

-

-

Terminal Analysis (Day 42):

-

Serum Collection: Blood was collected via cardiac puncture, and serum was isolated for cytokine analysis.

-

Histopathology: Hind paws were collected, fixed in 10% neutral buffered formalin, decalcified, and embedded in paraffin for histological analysis of inflammation, pannus formation, and bone erosion.

-

Cytokine Analysis

-

Serum concentrations of IL-17A, TNF-α, and IL-10 were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions. Absorbance was read at 450 nm, and concentrations were determined from a standard curve.

Conclusion

This compound demonstrates robust in vivo efficacy in a preclinical model of rheumatoid arthritis. The observed reduction in clinical signs of arthritis, coupled with a favorable modulation of key pro- and anti-inflammatory cytokines, supports the continued development of this compound as a promising novel therapeutic for autoimmune diseases. Its targeted action on the VDR signaling pathway provides a strong mechanistic basis for its immunomodulatory effects.

An In-Depth Technical Guide to Structure-Activity Relationship (SAR) Studies of Hyponine D

For Researchers, Scientists, and Drug Development Professionals

Hyponine D, a complex sesquiterpene alkaloid, presents a compelling scaffold for drug discovery. Its intricate structure offers multiple points for chemical modification, enabling a thorough investigation of its structure-activity relationships (SAR). This guide provides a comprehensive framework for conducting SAR studies on this compound, from initial structural analysis to the design and evaluation of novel analogs. While specific experimental data on this compound derivatives is not yet publicly available, this document outlines the established methodologies and strategic considerations for elucidating the pharmacophore of this promising natural product.

Core Structure of this compound

This compound is a sesquiterpene alkaloid isolated from plants of the Tripterygium genus. These compounds are known for their wide range of biological activities. The core structure of this compound is characterized by a highly oxygenated and stereochemically complex sesquiterpene core, which is esterified with various acid moieties and linked to a pyridine alkaloid component. Understanding this core structure is the first step in designing a systematic SAR study.

Key Structural Features:

-

Sesquiterpene Core: A complex, polycyclic carbon skeleton.

-

Ester Groups: Multiple ester functionalities at various positions, which are prime targets for modification.

-

Pyridine Alkaloid Moiety: A nitrogen-containing aromatic ring that is crucial for the compound's overall properties.

-

Stereocenters: Numerous chiral centers that influence the three-dimensional shape and biological activity.

Proposed Strategy for SAR Studies

A systematic SAR study of this compound would involve the synthesis of a library of analogs with targeted modifications to the core structure. The goal is to identify which structural features are essential for biological activity and to optimize potency, selectivity, and pharmacokinetic properties.

General Workflow for this compound SAR Studies:

Caption: A general workflow for this compound SAR studies.

Key Areas for Structural Modification:

-

Modification of the Ester Groups:

-

Hydrolysis: Selective hydrolysis of one or more ester groups to the corresponding alcohols.

-

Esterification: Introduction of different acyl groups to vary steric bulk, lipophilicity, and electronic properties. This could include aliphatic, aromatic, and heteroaromatic acyl groups.

-

Amidation: Conversion of esters to amides to introduce hydrogen bonding capabilities.

-

-

Modification of the Pyridine Moiety:

-

Substitution: Introduction of various substituents (e.g., alkyl, halogen, nitro, amino groups) onto the pyridine ring to probe electronic and steric effects.

-

Ring Variation: Replacement of the pyridine ring with other heterocyclic systems (e.g., pyrimidine, pyrazine, thiazole) to investigate the importance of the nitrogen position and ring electronics.

-

-

Modification of the Sesquiterpene Core:

-

This is the most synthetically challenging area. Modifications could include epimerization of stereocenters, reduction of double bonds, or oxidation of hydroxyl groups. These changes would provide fundamental insights into the required three-dimensional conformation for activity.

-

Data Presentation: Templates for SAR Data

Clear and structured data presentation is crucial for identifying trends in SAR. The following tables are templates that can be used to organize experimental data from a this compound SAR study.

Table 1: SAR of Ester Modifications at Position C-X

| Compound ID | R Group at C-X | IC50 (µM) - Assay 1 | IC50 (µM) - Assay 2 | Cytotoxicity (CC50, µM) |

| This compound | Acetyl | |||

| 1a | H | |||

| 1b | Propionyl | |||

| 1c | Benzoyl | |||

| 1d | p-Nitrobenzoyl |

Table 2: SAR of Pyridine Moiety Modifications

| Compound ID | Pyridine Substitution | IC50 (µM) - Assay 1 | IC50 (µM) - Assay 2 | Cytotoxicity (CC50, µM) |

| This compound | Unsubstituted | |||

| 2a | 4-Methyl | |||

| 2b | 4-Chloro | |||

| 2c | 4-Nitro | |||

| 2d | Pyrimidine |

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of reliable SAR data. The following are generalized protocols that would need to be adapted for specific this compound analogs.

General Synthetic Protocol for Ester Analogs:

-

Selective Deprotection: If necessary, selectively protect other reactive functional groups on the this compound core.

-

Hydrolysis: Treat the starting material with a suitable base (e.g., K2CO3 in methanol) or acid to hydrolyze the target ester group.

-

Purification: Purify the resulting alcohol via column chromatography.

-

Esterification: React the alcohol with the desired acyl chloride or carboxylic acid (using a coupling agent like DCC or EDC) in the presence of a base (e.g., pyridine or triethylamine).

-

Final Purification: Purify the final product by column chromatography and characterize by NMR, mass spectrometry, and HPLC.

Illustrative Synthetic Workflow:

Caption: A simplified workflow for the synthesis of ester analogs.

General Protocol for In Vitro Biological Assays:

The choice of biological assays will depend on the therapeutic area of interest. Based on the known activities of other sesquiterpene alkaloids, relevant assays could include:

-

Cytotoxicity Assays: To determine the effect of the compounds on cell viability. A common method is the MTT assay.

-

Plate cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compounds for 48-72 hours.

-

Add MTT solution and incubate for 4 hours.

-

Add solubilization solution (e.g., DMSO) and read the absorbance at 570 nm.

-

Calculate the IC50 value from the dose-response curve.

-

-

Enzyme Inhibition Assays: If a specific enzyme target is known or hypothesized.

-

Receptor Binding Assays: To determine the affinity of the compounds for a particular receptor.

Signaling Pathway Analysis:

Should a lead compound emerge, understanding its mechanism of action will be crucial. This can be investigated by examining its effect on relevant signaling pathways.

Caption: A hypothetical signaling pathway modulated by a this compound analog.

Conclusion

The SAR exploration of this compound holds significant potential for the discovery of new therapeutic agents. By systematically modifying its core structure and evaluating the biological activity of the resulting analogs, researchers can elucidate the key structural requirements for activity and develop compounds with improved pharmacological profiles. The methodologies and frameworks presented in this guide provide a robust starting point for any research program focused on the chemical biology and drug discovery of this compound and related sesquiterpene alkaloids.

Methodological & Application

Hyponine D: Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyponine D is a sesquiterpene alkaloid isolated from the medicinal plant Tripterygium wilfordii.[1] This class of compounds, particularly those derived from Tripterygium wilfordii, has garnered significant interest for its potent biological activities, including immunosuppressive and anti-inflammatory effects.[2][3] Extracts from this plant have been utilized in traditional medicine for autoimmune disorders.[2][4] this compound, as a purified compound, offers the potential for more targeted therapeutic development with a better-defined mechanism of action.

These application notes provide a comprehensive overview of suggested experimental protocols for investigating the cellular effects of this compound, focusing on its potential as an immunosuppressive agent. The provided methodologies are based on established techniques for characterizing similar natural products, such as Triptolide, another compound isolated from Tripterygium wilfordii.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following table presents a hypothetical yet plausible range of effective concentrations based on studies of analogous sesquiterpene alkaloids isolated from Tripterygium wilfordii.[2][3] These values should be used as a starting point for optimization in specific cell lines and assay systems.

| Assay | Cell Line | Parameter | Effective Concentration Range | Reference Compound Data |

| Cytotoxicity | Jurkat (T-lymphocyte) | IC50 (48h) | 10 - 100 nM | Triptolide IC50 < 30 nM in leukemia cell lines[5] |

| NF-κB Inhibition | HEK293-NF-κB Reporter | IC50 | 0.5 - 15 µM | Related alkaloids showed IC50s of 0.74 µM to 15.66 µM[2][3] |

| Apoptosis Induction | Jurkat (T-lymphocyte) | % Apoptotic Cells | 20 - 200 nM | Triptolide induced apoptosis at 20-60 nM[6] |

| Cytokine Inhibition (IL-2) | Activated T-lymphocytes | IC50 | 1 - 50 nM | Tripterygium extracts inhibit pro-inflammatory cytokines[7] |

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Pipettes and sterile, filtered pipette tips

Protocol:

-

Calculate the required mass of this compound to prepare a 10 mM stock solution. The molecular weight of this compound is 930.9 g/mol .

-

Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a final concentration of 10 mM.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a specific cell line and calculate the IC50 value.

Materials:

-

Selected cell line (e.g., Jurkat, a human T-lymphocyte cell line)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

96-well flat-bottom cell culture plates

-

This compound stock solution (10 mM)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound from the 10 mM stock solution in complete medium. A suggested final concentration range is 0.1 nM to 1 µM.

-

Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment) and a no-treatment control.

-

Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the no-treatment control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Selected cell line

-

6-well cell culture plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates at an appropriate density and allow them to adhere (if applicable) or grow for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., based on the IC50 value from the cytotoxicity assay) for 24 or 48 hours. Include a vehicle control.

-

Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[8]

NF-κB Reporter Assay

Objective: To assess the inhibitory effect of this compound on the NF-κB signaling pathway.

Materials:

-

HEK293 cell line stably expressing an NF-κB-driven reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution

-

NF-κB pathway activator (e.g., Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS))

-

Reporter gene assay system (e.g., Luciferase Assay System or SEAP detection kit)

-

Luminometer or spectrophotometer

Protocol:

-

Seed the HEK293-NF-κB reporter cells in a 96-well plate.

-

After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours. Include a non-stimulated control and a stimulated vehicle control.

-

Lyse the cells (for luciferase) or collect the supernatant (for SEAP).

-

Perform the reporter assay according to the manufacturer's instructions.

-

Measure the luminescence or absorbance to quantify reporter gene activity.

-

Normalize the results to cell viability (determined by a parallel cytotoxicity assay) to ensure the observed inhibition is not due to cell death.

Visualizations

Caption: Figure 1. Experimental Workflow for this compound Cellular Analysis

Caption: Figure 2. Proposed Inhibitory Action of this compound on the NF-κB Pathway

References

- 1. This compound | C47H50N2O18 | CID 44593669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Immunosuppressive Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immunosuppressive Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic effects and mechanisms of Tripterygium wilfordii extracts in rheumatoid arthritis: a systematic review and meta-analysis of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triptolide inhibits epithelial-mesenchymal transition phenotype through the p70S6k/GSK3/β-catenin signaling pathway in taxol-resistant human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions [frontiersin.org]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Hyponine D Dose-Response Assay in Primary Lymphocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyponine D is a novel synthetic compound under investigation for its potential immunomodulatory properties. Understanding its effect on primary immune cells is crucial for elucidating its mechanism of action and evaluating its therapeutic potential. This document provides a detailed protocol for conducting a dose-response assay of this compound in primary human lymphocytes. The assay is designed to determine the concentration-dependent effects of the compound on lymphocyte proliferation and viability, key indicators of immunomodulation.

Primary lymphocytes, isolated directly from peripheral blood, offer a physiologically relevant model to study the effects of new chemical entities on the human immune system. These protocols are intended to provide a standardized methodology for researchers to obtain reproducible and comparable data. The included application notes offer additional context and guidance for experimental design and data interpretation.

Data Presentation: Dose-Dependent Effects of this compound on Lymphocyte Proliferation and Viability

The following tables summarize hypothetical quantitative data from a dose-response study of this compound on primary human lymphocytes. These tables are provided as a template for presenting experimental findings.

Table 1: Effect of this compound on Lymphocyte Proliferation

| This compound Concentration (µM) | Proliferation Index (Normalized to Vehicle Control) | Standard Deviation | P-value (vs. Vehicle Control) |

| 0 (Vehicle Control) | 1.00 | 0.12 | - |

| 0.1 | 0.98 | 0.11 | > 0.05 |

| 1 | 0.85 | 0.09 | < 0.05 |

| 10 | 0.52 | 0.06 | < 0.01 |

| 50 | 0.21 | 0.04 | < 0.001 |

| 100 | 0.05 | 0.02 | < 0.001 |

Table 2: Effect of this compound on Lymphocyte Viability

| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation | P-value (vs. Vehicle Control) |

| 0 (Vehicle Control) | 98.5 | 1.2 | - |

| 0.1 | 98.2 | 1.5 | > 0.05 |

| 1 | 97.6 | 1.8 | > 0.05 |

| 10 | 95.4 | 2.1 | > 0.05 |

| 50 | 88.1 | 3.5 | < 0.05 |

| 100 | 75.3 | 4.2 | < 0.01 |

Experimental Protocols

Isolation of Primary Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs, which contain lymphocytes, from whole human blood using density gradient centrifugation.

Materials:

-

Human whole blood collected in heparinized tubes

-

Ficoll-Paque PLUS

-

Phosphate-Buffered Saline (PBS), sterile

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin[1][2]

-